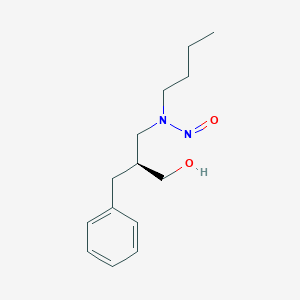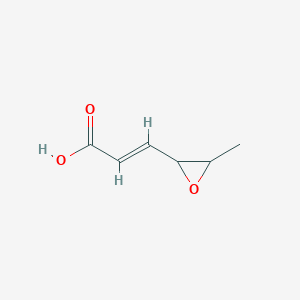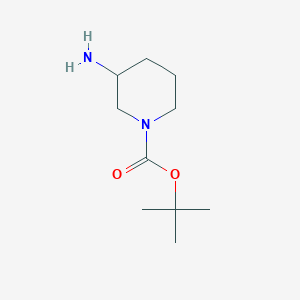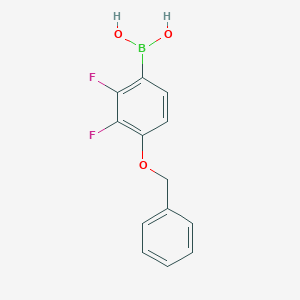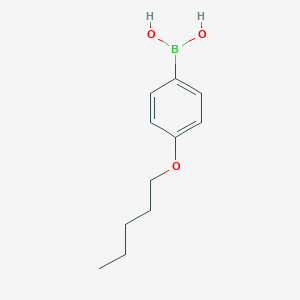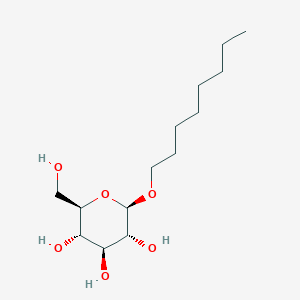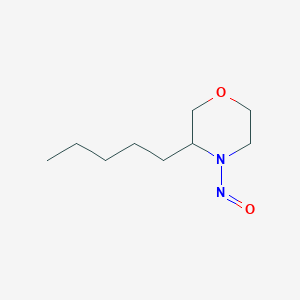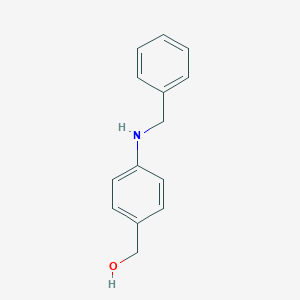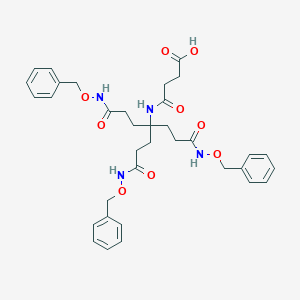
Trisuccin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisuccin is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Trisuccin is a tricarboxylic acid derivative that has three succinic acid molecules linked together. The unique structure of Trisuccin makes it an attractive candidate for scientific research, as it has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Trisuccin is not fully understood, but it is thought to be due to its ability to form stable complexes with various molecules. Trisuccin has been shown to form complexes with metal ions, amino acids, and other small molecules, which may contribute to its various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Trisuccin has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Trisuccin has also been shown to improve mitochondrial function, which may contribute to its potential use as a treatment for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Trisuccin for lab experiments is its unique structure, which allows it to form stable complexes with various molecules. This makes it an attractive candidate for drug delivery systems and other applications where controlled release is desired. However, Trisuccin can be difficult to synthesize, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on Trisuccin. One area of interest is the development of Trisuccin-based drug delivery systems for the treatment of various diseases. Another area of interest is the use of Trisuccin as a fertilizer to improve plant growth and yield. Additionally, further research is needed to fully understand the mechanism of action of Trisuccin and its potential applications in environmental science.
Synthesemethoden
Trisuccin can be synthesized using a variety of methods, including chemical synthesis and microbial fermentation. One of the most common methods for synthesizing Trisuccin is through the reaction of succinic anhydride with sodium hydroxide. This reaction produces disodium succinate, which can then be reacted with succinic anhydride to produce Trisuccin.
Wissenschaftliche Forschungsanwendungen
Trisuccin has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Trisuccin has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases. Trisuccin has also been studied for its potential use as a drug delivery system, as its unique structure allows it to encapsulate and release drugs in a controlled manner.
In agriculture, Trisuccin has been shown to improve plant growth and yield, making it a potential candidate for use as a fertilizer. Trisuccin has also been studied for its potential use in environmental science, as it has been shown to effectively remove heavy metals from contaminated soil and water.
Eigenschaften
CAS-Nummer |
147219-26-9 |
|---|---|
Produktname |
Trisuccin |
Molekularformel |
C35H42N4O9 |
Molekulargewicht |
662.7 g/mol |
IUPAC-Name |
4-[[1,7-dioxo-4-[3-oxo-3-(phenylmethoxyamino)propyl]-1,7-bis(phenylmethoxyamino)heptan-4-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H42N4O9/c40-30(16-17-34(44)45)36-35(21-18-31(41)37-46-24-27-10-4-1-5-11-27,22-19-32(42)38-47-25-28-12-6-2-7-13-28)23-20-33(43)39-48-26-29-14-8-3-9-15-29/h1-15H,16-26H2,(H,36,40)(H,37,41)(H,38,42)(H,39,43)(H,44,45) |
InChI-Schlüssel |
BFVFOJHFCINJSJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CONC(=O)CCC(CCC(=O)NOCC2=CC=CC=C2)(CCC(=O)NOCC3=CC=CC=C3)NC(=O)CCC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CONC(=O)CCC(CCC(=O)NOCC2=CC=CC=C2)(CCC(=O)NOCC3=CC=CC=C3)NC(=O)CCC(=O)O |
Andere CAS-Nummern |
147219-26-9 |
Synonyme |
N-(tris(2-((N-(benzyloxy)amino)carbonyl)ethyl)methyl)succinamic acid trisuccin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



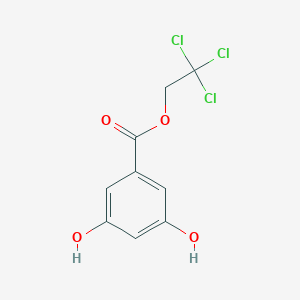
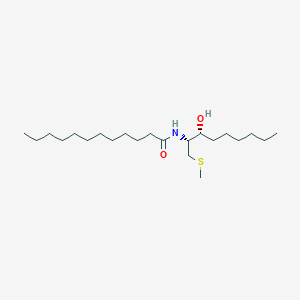
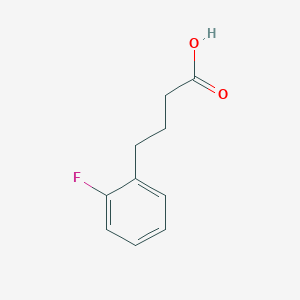
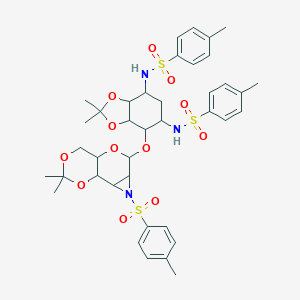
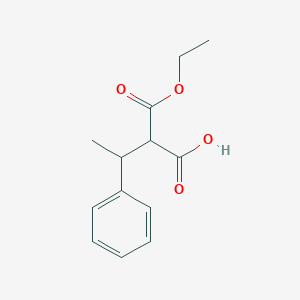
![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B116119.png)
